molecular formula C13H13NO B3317627 4-Phenyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine CAS No. 96679-53-7

4-Phenyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine

Cat. No. B3317627
CAS RN: 96679-53-7
M. Wt: 199.25 g/mol
InChI Key: QLIPDLZNNHFNKM-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The compound has been used in the synthesis of JAK inhibitors . The specific chemical reactions involving 4-Phenyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine are not detailed in the available resources.

Scientific Research Applications

Drug Design and Medicinal Chemistry

Fused pyridine derivatives, such as 4-Phenyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine, are of increasing interest in drug design and medicinal chemistry . They are found in the structures of substances with antituberculosis, antibacterial, antifungal, anti-inflammatory, and antimalarial activities .

Antiviral and Anticancer Applications

The structural similarity of many drugs (especially antiviral and anticancer ones) with DNA bases such as adenine and guanine is a key factor to explain their effectiveness . Fused pyridine derivatives are incorporated into these compounds, contributing to their solubility, polarity, lipophilicity, and hydrogen bonding capacity properties .

Synthesis of Clopidogrel

4,5,6,7-Tetrahydrothieno[3,2-c]pyridine hydrochloride, a compound similar to 4-Phenyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine, is used as a key intermediate in the synthesis of the antiplatelet drug clopidogrel.

Antiproliferative Activity

2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines, which are similar to 4-Phenyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine, have been synthesized and evaluated for their antiproliferative activity against K562, MV4-11, and MCF-7 cancer cell lines .

Induction of Cell Death

4-(2,6-Diphenyl-2H-pyrazolo[4,3-c]pyridin-7-yl)phenol, a compound similar to 4-Phenyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine, has been found to induce poly (ADP-ribose) polymerase 1 (PARP-1) cleavage, activate the initiator enzyme of apoptotic cascade caspase 9, induce a fragmentation of microtubule-associated protein 1-light chain 3 (LC3), and reduce the expression levels of proliferating cell nuclear antigen (PCNA) .

Fluorescence Properties

Investigations of the fluorescence properties of the final compounds revealed 7-(4-methoxyphenyl)-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridine as the most potent pH indicator that enables both fluorescence intensity-based and ratiometric pH sensing .

properties

IUPAC Name

4-phenyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c1-2-4-10(5-3-1)13-11-7-9-15-12(11)6-8-14-13/h1-5,7,9,13-14H,6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLIPDLZNNHFNKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C2=C1OC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60741967
Record name 4-Phenyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60741967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Phenyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine

CAS RN

96679-53-7
Record name 4-Phenyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60741967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Phenyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine
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4-Phenyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine
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4-Phenyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine
Reactant of Route 6
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